

Application Notes and Protocols for Tetrazine-SS-NHS in Live Cell Imaging

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **Tetrazine-SS-NHS** ester as a powerful tool for live cell imaging. This heterobifunctional linker enables the selective and reversible labeling of biomolecules through a two-step bioorthogonal chemistry approach, offering exceptional control and versatility for a wide range of cellular imaging applications.

Introduction

Tetrazine-SS-NHS is a cleavable linker that incorporates a tetrazine moiety for bioorthogonal reaction, a disulfide (SS) bond for cleavability, and an N-hydroxysuccinimide (NHS) ester for amine reactivity.[1][2] This unique combination of features allows for a "pre-targeting" strategy in live cell imaging. First, a biomolecule of interest is labeled with a trans-cyclooctene (TCO) group. Subsequently, a tetrazine-functionalized probe, such as a fluorescent dye conjugated to **Tetrazine-SS-NHS**, is introduced. The tetrazine and TCO groups undergo a rapid and highly specific inverse electron demand Diels-Alder (iEDDA) cycloaddition, leading to the formation of a stable covalent bond.[1][3] This reaction is exceptionally fast and bioorthogonal, meaning it does not interfere with native biological processes.[1][4] The disulfide bond within the linker provides an additional layer of control, as it can be cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), allowing for the removal of the label.[1][2]

A key advantage of using tetrazine-based probes is their fluorogenic nature. Many tetrazinedye conjugates exhibit quenched fluorescence that is significantly enhanced upon reaction with



a TCO group, leading to a high signal-to-noise ratio and enabling wash-free imaging.[5][6][7]

Chemical Properties and Reaction Kinetics

The iEDDA reaction between tetrazines and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 30,000 M⁻¹s⁻¹.[8][9] This rapid kinetics allows for efficient labeling even at low concentrations of reactants, which is crucial for minimizing cellular perturbation. The stability of tetrazines can vary, with some derivatives showing hydrolysis in aqueous buffers over time.[10] Therefore, careful selection of the tetrazine derivative and experimental conditions is important for optimal performance.

Table 1: Quantitative Data for Tetrazine-TCO Bioorthogonal Reaction

| Parameter | Value | Reference |
|-------------------------------------|---|-----------|
| Reaction Type | Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition | [1][3] |
| Reactants | Tetrazine and Trans- cyclooctene (TCO) | [1] |
| Reaction Kinetics (k ₂) | Up to 30,000 M ⁻¹ s ⁻¹ | [8][9] |
| Cleavage Agent | DTT, TCEP, or GSH | [1][2] |

Applications in Live Cell Imaging

The **Tetrazine-SS-NHS** linker, in combination with TCO-functionalized biomolecules, has been successfully employed in a variety of live cell imaging applications, including:

- Pre-targeted Cell Surface Labeling: Antibodies or other targeting ligands modified with TCO
 can be used to label specific cell surface receptors. Subsequent addition of a tetrazinefluorophore conjugate allows for precise visualization of the targeted cells.[11]
- Imaging the Cytoskeleton: Phalloidin, a toxin that binds to actin filaments, can be conjugated to TCO. This allows for the subsequent labeling and visualization of the actin cytoskeleton in fixed and living cells with tetrazine-dyes.[5]



- Small Molecule Tracking: Bioactive small molecules can be modified with TCO to track their localization and interaction partners within live cells.[12]
- Super-Resolution Microscopy: The high specificity and efficiency of the tetrazine-TCO ligation make it an excellent tool for preparing samples for super-resolution imaging techniques like dSTORM, enabling visualization of cellular structures with nanoscale resolution.[7][13][14][15]

Experimental Protocols

Protocol 1: General Two-Step Labeling of Live Cells

This protocol describes a general workflow for labeling live cells using a TCO-modified targeting molecule and a **Tetrazine-SS-NHS** conjugated fluorescent probe.

Materials:

- Live cells cultured on glass-bottom dishes suitable for microscopy
- TCO-functionalized targeting molecule (e.g., antibody, protein, or small molecule)
- Tetrazine-SS-NHS ester
- Amine-reactive fluorescent dye with a compatible NHS ester
- Anhydrous Dimethylsulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Cell culture medium
- Reducing agent solution (e.g., 10-50 mM DTT or 5-10 mM TCEP in PBS)

Procedure:

Step 1: Preparation of Tetrazine-Fluorophore Conjugate

 Dissolve the amine-reactive fluorescent dye and a molar excess of Tetrazine-SS-NHS ester in anhydrous DMSO.



- Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
- The resulting Tetrazine-SS-Fluorophore conjugate can be used directly or purified by chromatography if necessary.

Step 2: Pre-targeting Cells with TCO-functionalized Molecule

- Incubate the live cells with the TCO-functionalized targeting molecule in cell culture medium at an optimized concentration and time (typically in the nanomolar to low micromolar range for 30-60 minutes at 37°C).
- Wash the cells 2-3 times with warm PBS or cell culture medium to remove any unbound TCO-reagent.

Step 3: Labeling with Tetrazine-SS-Fluorophore

- Dilute the Tetrazine-SS-Fluorophore conjugate in cell culture medium to the desired final concentration (typically 1-10 μM).
- Add the tetrazine solution to the pre-targeted cells and incubate for 10-30 minutes at 37°C, protected from light.[14]
- For fluorogenic probes, imaging can be performed directly without washing. For non-fluorogenic probes, wash the cells 2-3 times with warm PBS or cell culture medium to remove unbound tetrazine-fluorophore.

Step 4: Live Cell Imaging

 Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Step 5: (Optional) Cleavage of the Disulfide Linker

- To remove the fluorescent label, treat the cells with a freshly prepared solution of DTT or TCEP in PBS.
- Incubate for 10-30 minutes at 37°C.



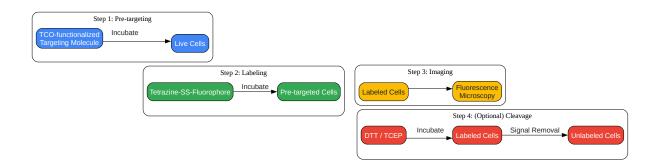
• Wash the cells with PBS and image again to confirm the removal of the fluorescent signal.

Table 2: Typical Experimental Parameters

| Parameter | Recommended Range | Notes |
|--------------------------------------|-------------------|---|
| TCO-Targeting Molecule Concentration | 10 nM - 10 μM | Optimize for specific target and cell type. |
| TCO Incubation Time | 30 - 60 minutes | |
| Tetrazine-Fluorophore Concentration | 1 - 10 μΜ | [14] |
| Tetrazine Incubation Time | 10 - 30 minutes | [14] |
| DTT Concentration for Cleavage | 10 - 50 mM | Prepare fresh. |
| TCEP Concentration for Cleavage | 5 - 10 mM | More stable than DTT. |
| Cleavage Incubation Time | 10 - 30 minutes | |

Visualizations Experimental Workflow



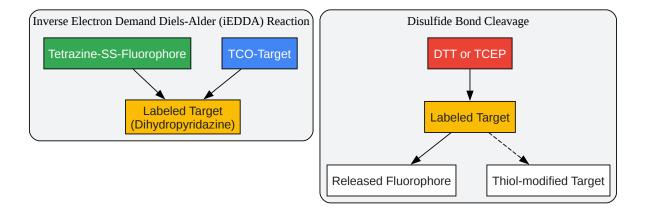


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Caption: Experimental workflow for live cell imaging.

Bioorthogonal Reaction and Cleavage Mechanism





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Caption: Chemical reaction and cleavage mechanism.

Conclusion

Tetrazine-SS-NHS ester is a versatile and powerful tool for live cell imaging, offering high specificity, rapid kinetics, and the unique advantages of fluorogenicity and cleavability. The pretargeting approach minimizes the exposure of cells to potentially harmful labeling reagents and allows for precise temporal and spatial control over fluorescent labeling. These features make it an invaluable reagent for researchers in cell biology, drug development, and various other life science disciplines.

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